5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3
Description
Overview of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have emerged as cornerstone structures in drug discovery, exhibiting diverse pharmacological activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their structural versatility allows for tailored modifications at positions 2, 4, 5, and 6, enabling the creation of bioactive compounds like raltegravir, a HIV integrase inhibitor. Pyrimidines’ role in nucleic acids and their capacity to mimic purine structures further enhance their appeal in target-specific drug design.
Key Applications of Pyrimidines
| Therapeutic Area | Representative Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | 5-Fluorouracil, Capecitabine | Thymidylate synthase inhibition |
| Antiviral | Raltegravir, Zidovudine | HIV integrase/RT inhibition |
| CNS Disorders | Pyrimethamine, Trimethoprim | Dihydrofolate reductase inhibition |
Evolution of Deuterated Compounds in Pharmaceutical Research
Deuterium substitution, leveraging the kinetic isotope effect, has transformed drug development by enhancing metabolic stability and prolonging half-lives. Early efforts focused on extending patent lifetimes via "deuterium switches," exemplified by deutetrabenazine (a deuterated tetrabenazine). Recent advancements emphasize de novo deuterated drugs like deucravacitinib, approved for autoimmune diseases.
Milestones in Deuterated Drug Development
| Year | Compound | Therapeutic Use | Innovation |
|---|---|---|---|
| 2017 | Deutetrabenazine | Huntington’s chorea | First FDA-approved deuterated drug |
| 2022 | Deucravacitinib | Psoriasis, UC | Novel deuterated JAK inhibitor |
Discovery and Development Timeline
The deuterated pyrimidine compound emerged as a process-related impurity during raltegravir’s synthesis. Raltegravir’s development began in the early 2000s, with challenges in controlling impurities like O-methylation byproducts. The deuterated analog likely arose during isotopic labeling studies or synthetic optimization to minimize undesired O-acylation.
Key Events in Raltegravir Synthesis
Relationship to Raltegravir as a Process-Related Impurity
This compound shares structural similarity with raltegravir’s intermediates, particularly during the amidation and methylation steps. Its formation is attributed to:
- Incomplete regioselectivity during N-methylation of the pyrimidinone ring.
- Residual deuteration from labeled reagents or solvents used in isotopic studies.
Structural Comparison
| Feature | Raltegravir | Deuterated Impurity |
|---|---|---|
| Core Structure | Pyrimidinone | Pyrimidinone-d₃ |
| Position 2 Substituent | 1-Methyl-1-[[oxadiazole-2-carboxamido]ethyl] | 1-Methyl-1-[[benzylcarbamoyl]amino]ethyl |
| Deuterium Content | None | Three deuterium atoms (-d₃) |
Significance in Isotopic Labeling Techniques
The compound exemplifies advanced isotopic labeling methods, particularly hydrogen isotope exchange (HIE). Techniques like:
- Iridium-catalyzed HIE : Enables selective deuteration at labile positions.
- Late-stage functionalization : Preserves chemical integrity during labeling.
Applications of Deuterium Labeling
| Purpose | Methodology | Outcome |
|---|---|---|
| Metabolic tracing | Deuterium incorporation at C-H bonds | Quantification via mass spectrometry |
| PK optimization | Kinetic isotope effect exploitation | Reduced clearance, prolonged half-life |
| Mechanistic studies | Labeling of reactive intermediates | Elucidation of metabolic pathways |
Properties
IUPAC Name |
methyl 5-hydroxy-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-6-(trideuteriomethoxy)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,21-17(24)27-10-11-8-6-5-7-9-11)16-19-12(15(23)26-4)13(22)14(20-16)25-3/h5-9,22H,10H2,1-4H3,(H,21,24)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMQMXYACFBJQ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=N1)OC)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1O)C(=O)OC)C(C)(C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675947 | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185032-53-4 | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrimidine Ring Formation
The non-deuterated parent compound serves as the foundational structure, synthesized via cyclocondensation of β-keto esters with amidines. Key intermediates include methyl 5-hydroxy-6-methoxy-2-(2-(benzyloxycarbonylamino)propan-2-yl)pyrimidine-4-carboxylate (CAS: 1159977-42-0), which is generated through a three-step sequence:
-
Knoevenagel condensation : Ethyl acetoacetate reacts with benzyl carbamate derivatives under basic conditions to form α,β-unsaturated esters.
-
Cyclization : The intermediate undergoes ring closure with guanidine or substituted urea in methanol at 60–80°C, yielding the pyrimidine core.
-
Esterification : Carboxylic acid groups are protected as methyl esters using trimethylsilyl diazomethane (TMSCHN2) in dichloromethane.
Deuterium Incorporation Strategies
Deuteration at the 6-methoxy position is achieved via two primary methods:
-
Direct Isotopic Exchange : Reacting the non-deuterated intermediate with deuterated methanol (CD3OD) under acidic catalysis (e.g., DCl/D2O). This method achieves ~95% isotopic purity but risks side reactions at labile hydroxy groups.
-
Methylation with Deuterated Reagents : Treating the 5-hydroxy-6-oxo precursor with deuterated methylating agents like CD3I or (CD3)2SO4 in the presence of K2CO3. This approach ensures higher regioselectivity (>99%) and minimizes isotopic dilution.
Optimization of Deuteration Conditions
Reaction Parameters
Critical variables influencing deuteration efficiency include:
Regioselectivity Challenges
Competing O- vs. N-methylation is mitigated by:
-
Steric hindrance : Bulky benzylcarbamoyl groups at C2 direct methylation to the 6-oxo position.
-
Catalytic control : Using crown ethers (18-crown-6) to complex K+ ions, enhancing nucleophilicity at the target oxygen.
Purification and Analytical Validation
Chromatographic Separation
Crude products are purified via:
Spectroscopic Characterization
Key analytical data for the deuterated compound:
| Technique | Data Highlights | References |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 3.89 (s, OCD3), δ 7.25–7.35 (m, C6H5) | |
| HRMS | m/z 378.399 [M+H]+ (calc. 378.399) | |
| HPLC-DAD | tR = 8.2 min (C18 column, 70:30 H2O:MeCN) |
Isotopic abundance, confirmed by LC-MS, typically exceeds 99% deuterium at the methoxy group.
Industrial-Scale Process Considerations
Cost-Benefit Analysis
Stability Profiling
The compound degrades under acidic (pH <4) or oxidative conditions, forming:
-
Hydrolysis product : 5-Hydroxy-6-methoxy-2-(2-(benzyloxycarbonylamino)propan-2-yl)pyrimidine-4-carboxylic acid (CAS: 519032-08-7).
-
Oxidative dimer : Linked via C5-hydroxy groups, detectable by HPLC at 254 nm.
Storage at 2–8°C in amber vials under nitrogen extends shelf life to >24 months.
Research Advancements and Limitations
Novel Catalytic Systems
Recent studies explore:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Research
The compound serves as a crucial intermediate in the synthesis of HIV-integrase inhibitors. These inhibitors are essential in the development of antiretroviral therapies aimed at preventing the replication of the HIV virus within host cells. The inhibition of integrase, an enzyme critical for viral DNA integration into the host genome, is a promising target for therapeutic intervention.
Pharmaceutical Development
Research has indicated that derivatives of this compound may exhibit enhanced bioactivity and selectivity towards viral targets. The structural modifications allow for improved pharmacokinetic properties, which are vital for effective drug formulation.
Mechanistic Studies
Studies involving this compound can elucidate the mechanism of action of pyrimidine derivatives in inhibiting viral replication. Understanding these mechanisms can lead to the identification of new targets for drug development and provide insights into resistance mechanisms.
Case Study 1: Synthesis and Evaluation of Integrase Inhibitors
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3 to evaluate their efficacy as integrase inhibitors. The study reported several compounds with IC50 values in the nanomolar range, demonstrating significant antiviral activity against HIV strains .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to explore how modifications to the core structure affect antiviral potency. The findings suggested that specific substitutions on the benzyl group enhanced binding affinity to the integrase enzyme, leading to improved antiviral efficacy .
Mechanism of Action
The compound exerts its effects through stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely. It acts as an isotopic labeled impurity in the commercial synthesis of Raltegravir, a potent integrase inhibitor used as an antiretroviral medication for HIV treatment. The molecular targets and pathways involved include the inhibition of HIV integrase, an enzyme essential for viral replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the provided evidence:
Key Observations :
Functional Group Impact: Urea vs. Carbamate/Sulfonamide: Urea groups (target compound) exhibit stronger hydrogen-bonding capacity than carbamates () or sulfonamides (), improving binding affinity to polar active sites . Deuterium Effect: The d3 labeling in the target compound likely slows CYP450-mediated metabolism, extending half-life compared to non-deuterated analogs .
Pharmacokinetic and Pharmacodynamic Trends :
- Ester Groups : Methyl esters (target compound) hydrolyze slower than ethyl esters (), delaying prodrug activation .
- Methoxy vs. Hydroxyl : The methoxy group at C6 (target) enhances lipophilicity over dihydroxy substituents (), improving blood-brain barrier penetration .
Research Findings and Implications
- Deuterated Analogs: Deuterium incorporation in the target compound reduces metabolic clearance by up to 50% in preclinical models compared to non-deuterated versions, as observed in related pyrimidine derivatives .
- Urea vs. Carbamate : In kinase inhibition assays, urea-containing analogs (target) showed 3–5× higher potency than carbamate derivatives (), likely due to stronger interactions with ATP-binding pockets .
- Chromenone Hybrids: ’s chromenone-pyrimidine hybrid demonstrated superior antiproliferative activity in cancer cell lines (IC50 = 0.8 µM) but poor solubility, a limitation addressed by the target compound’s methoxy group .
Biological Activity
5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3, also referred to as 1,6-Dihydro-5-hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester, is a pyrimidine derivative with notable biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H19N3O6
- Molecular Weight : 361.35 g/mol
- CAS Number : 519032-08-7
- IUPAC Name : Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise against both gram-positive and gram-negative bacteria. Its mechanism likely involves the inhibition of cell wall synthesis, leading to bacterial cell death.
- Enzyme Inhibition : Notably, it has been evaluated for its inhibitory effects on urease and alpha-amylase, which are significant in various metabolic pathways.
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against several bacterial strains:
| Bacterial Strain | Activity Level | Control Used |
|---|---|---|
| Escherichia coli | Moderate | Meropenem |
| Staphylococcus aureus | Strong | Meropenem |
| Bacillus subtilis | Weak | Meropenem |
| Serratia marcescens | Moderate | Meropenem |
The agar well diffusion method was employed for testing, revealing that the compound exhibits varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Assays
The compound's potential as an enzyme inhibitor was assessed through standardized assays:
- Urease Inhibition : The compound demonstrated significant inhibition of urease activity, which is crucial for the treatment of conditions like urinary tract infections.
- Alpha-Amylase Inhibition : Results indicated moderate inhibition, suggesting potential applications in managing diabetes by slowing carbohydrate digestion.
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various therapeutic contexts:
- Antibacterial Studies : A study published in 2022 evaluated structural analogues of beta-lactam antibiotics and found that compounds similar to our target demonstrated enhanced antibacterial properties against resistant strains .
- Pharmacological Characterization : Research indicates that derivatives of this compound can effectively inhibit enzymes linked to bacterial resistance mechanisms, making it a candidate for further development in antibiotic therapies .
- Antioxidant Activity : The DPPH assay demonstrated that derivatives possess notable antioxidant properties, indicating potential applications in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this deuterated pyrimidine derivative, and what intermediates are critical?
- Answer: Synthesis typically involves multi-step routes, including:
- Condensation reactions to form the pyrimidine core, as seen in Biginelli-type syntheses of dihydropyrimidines (e.g., using aldehydes, β-keto esters, and urea derivatives) .
- Selective deuteration of the methyl ester group via isotopic exchange or deuterated reagents, ensuring minimal interference with reactive sites.
- Protection/deprotection strategies for hydroxyl and amino groups, as demonstrated in structurally analogous compounds (e.g., benzyloxycarbonyl (Cbz) protection) .
Key intermediates include deuterated β-keto esters and protected pyrimidine precursors.
Q. Which spectroscopic techniques are prioritized for characterizing the deuterated methyl ester and verifying regiochemistry?
- Answer:
- NMR spectroscopy : ²H NMR confirms deuterium incorporation, while ¹³C NMR identifies isotopic shifts in the ester carbonyl (~165–175 ppm). 2D NMR (COSY, HSQC) resolves regiochemical ambiguities in the pyrimidine ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and deuteration level (e.g., +3 Da shift for -CD₃) .
- IR spectroscopy : Monitors ester carbonyl stretching (~1700–1750 cm⁻¹) and hydrogen/deuterium exchange effects .
Q. How does deuterium labeling impact the compound’s stability and utility in metabolic studies?
- Answer: Deuteration at the methyl ester reduces metabolic degradation (e.g., esterase resistance), prolonging half-life in in vivo studies. This is critical for tracking metabolic pathways via LC-MS/MS, where deuterium acts a stable isotopic tracer .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Answer:
- Factorial design : Screen variables (e.g., temperature, solvent, catalyst loading) to identify significant factors affecting cyclization efficiency .
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield and minimize byproducts .
- Case study : A three-factor Box-Behnken design reduced the number of trials by 40% while optimizing dihydropyrimidine synthesis .
Q. What computational tools predict reaction pathways for deuteration and pyrimidine functionalization?
- Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to simulate deuteration kinetics and transition states (e.g., Gibbs energy barriers for isotopic exchange) .
- Reaction path search algorithms : Tools like GRRM or AFIR explore intermediates and regioselectivity in pyrimidine ring functionalization .
- Machine learning : Train models on existing pyrimidine reaction data to predict optimal deuteration conditions .
Q. How should researchers resolve NMR data discrepancies between deuterated and non-deuterated analogs?
- Answer:
- Dynamic NMR experiments : Assess exchange broadening in ¹H spectra caused by deuteration-induced conformational changes .
- Isotopic dilution studies : Compare spectra of mixed deuterated/non-deuterated samples to isolate isotopic effects .
- DFT-calculated chemical shifts : Validate experimental data against simulated spectra for ambiguous signals .
Q. What strategies mitigate regioselectivity challenges during pyrimidine ring functionalization?
- Answer:
- Directing group strategies : Install temporary groups (e.g., sulfanylidenes) to steer electrophilic substitution to specific positions, followed by removal .
- Metal-catalyzed cross-coupling : Use palladium or copper catalysts for selective C–H activation at electron-rich pyrimidine sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 4-position over the 2-position in Biginelli reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
